molecular formula C26H28Cl2P2Pd+2 B1588515 Dichlorobis(methyldiphenylphosphine)palladium(II) CAS No. 52611-08-2

Dichlorobis(methyldiphenylphosphine)palladium(II)

Cat. No. B1588515
CAS RN: 52611-08-2
M. Wt: 579.8 g/mol
InChI Key: GTSFBKGHQLDFHU-UHFFFAOYSA-N
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Description

Dichlorobis(methyldiphenylphosphine)palladium(II) is a palladium (II) complex with two chloride ligands and two methyldiphenylphosphine ligands . It is often used as a catalyst in various reactions .


Molecular Structure Analysis

The molecular structure of Dichlorobis(methyldiphenylphosphine)palladium(II) consists of a palladium (II) atom at the center, surrounded by two chloride ligands and two methyldiphenylphosphine ligands . The molecular weight is 577.76 .


Chemical Reactions Analysis

Dichlorobis(methyldiphenylphosphine)palladium(II) is used as a catalyst in various reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Dichlorobis(methyldiphenylphosphine)palladium(II) is a solid substance . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Scientific Research Applications

  • Catalysis in Organic Synthesis :

    • It's used as a catalyst in the Suzuki–Miyaura cross-coupling reaction, which is significant for the synthesis of complex organic molecules. This process is highly efficient and tolerates a wide range of functional groups (Mphahlele & Oyeyiola, 2011).
    • The compound has also been utilized in the palladium-catalyzed cross-methylation of aryl chlorides, showcasing its versatility in different types of organic reactions (Blum et al., 2000).
  • Chemical Synthesis and Transformations :

    • It catalyzes the reductive N-heterocyclization of nitroarenes, which is a novel method for synthesizing indole and 2H-indazole derivatives. This showcases its role in facilitating complex chemical transformations (Akazome, Kondo, & Watanabe, 1994).
    • The compound is used in the selective transformation of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives, illustrating its role in specific chemical conversions (Akazome, Kondo, & Watanabe, 1991).
  • Material Science Applications :

    • It has been used in sol-gel entrapped form as a recyclable catalyst for cross-coupling reactions. This application is particularly notable for its contribution to green chemistry and sustainability (Talhami et al., 2006).
  • Asymmetric Synthesis and Chiral Chemistry :

    • The compound plays a role in asymmetric syntheses, where it is used to promote specific reactions that result in chiral products. This is crucial in the production of substances that have specific optical properties (Leung et al., 1998).

Safety And Hazards

Dichlorobis(methyldiphenylphosphine)palladium(II) is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

dichloropalladium;methyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H13P.2ClH.Pd/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;/h2*2-11H,1H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSFBKGHQLDFHU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(methyldiphenylphosphine)palladium(II)

CAS RN

52611-08-2
Record name Bis(methyldiphenylphosphine)palladium(II) Dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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